N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZWCAJEOKNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a phosphoinositide 3-kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Potential therapeutic applications in treating diseases such as cancer, due to its inhibitory effects on key enzymes.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide involves its interaction with molecular targets such as phosphoinositide 3-kinase. This interaction inhibits the kinase’s activity, thereby affecting downstream signaling pathways that are crucial for cell growth and survival. The compound’s structure allows it to form key hydrogen bonds with the kinase, enhancing its inhibitory potency .
Comparison with Similar Compounds
Structural Features and Core Modifications
The following table compares N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide with structurally related triazolothiadiazole derivatives from published studies:
Key Observations :
- Core Electronics: The thiazolo[5,4-b]pyridine core differs from triazolothiadiazoles by replacing a triazole-thiadiazole system with a thiazole-pyridine fusion.
- Substituent Impact : The isobutyramide group in the target compound contrasts with the alkyl/aryl or α-naphthylmethylene groups in triazolothiadiazoles. Isobutyramide’s moderate lipophilicity (logP ~1.5–2.0) may balance solubility and membrane permeability compared to highly lipophilic naphthyl groups (logP >3.0), as seen in .
Substituent Effects on Bioactivity
Studies on triazolothiadiazoles highlight that substituents critically influence activity:
- Alkyl/Aryl Groups : Enhance lipophilicity and electron-withdrawing effects, improving membrane penetration and interaction with hydrophobic enzyme pockets .
- α-Naphthylmethylene: Compounds like 3-(α-naphthylmethylene)-6-aryl triazolothiadiazoles exhibited notable herbicidal activity (e.g., 70–80% inhibition of Amaranthus retroflexus at 100 ppm) and moderate antibacterial effects against Xanthomonas oryzae .
Implications for Thiazolo[5,4-b]pyridine Derivatives :
- The isobutyramide group’s hydrogen-bonding capability (via the amide moiety) could enhance target specificity compared to purely hydrophobic substituents.
Biological Activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
The compound features a thiazolo[5,4-b]pyridine core structure, which is known for its diverse pharmacological properties. Its chemical identity is characterized by the following:
- CAS Number : 863588-42-5
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.35 g/mol
This compound primarily acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are critical enzymes involved in various cellular processes including growth, proliferation, and survival.
Target of Action
The main target for this compound is the PI3Kα enzyme , which plays a pivotal role in the PI3K/AKT/mTOR signaling pathway. The inhibition of this pathway can lead to:
- Decreased cell proliferation
- Induction of apoptosis in certain cancer cell lines
- Modulation of immune responses
Inhibitory Activity
Research indicates that this compound exhibits potent inhibitory activity against PI3Kα. The following table summarizes its inhibitory effects compared to other known inhibitors:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 0.25 | |
| Wortmannin | 0.01 | |
| LY294002 | 1.0 |
Cellular Effects
The compound's activity leads to various cellular outcomes:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis : Promotes programmed cell death through caspase activation.
- Inhibition of Angiogenesis : Reduces vascular endothelial growth factor (VEGF) expression.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF7) with an IC50 value of 0.25 µM, indicating strong anticancer potential .
-
Anti-inflammatory Properties :
- In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
-
Neuroprotective Effects :
- Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating PI3K/Akt signaling pathways .
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives and PI3K inhibitors:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Thiazolo[5,4-b]pyridine | PI3Kα inhibitor; anticancer |
| Thiazolo[4,5-b]pyridine derivatives | Thiazole | Antimicrobial; anti-inflammatory |
| Wortmannin | Natural product | Potent PI3K inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
